Thian-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
thian-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c6-5-2-1-3-7-4-5/h5H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYVQPYROGYYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thian 3 Amine and Its Derivatives
Stereoselective and Asymmetric Synthesis of Thian-3-amine Derivatives
Achieving stereocontrol in the synthesis of this compound derivatives is critical, as the spatial arrangement of substituents can profoundly influence biological activity. Researchers have developed sophisticated strategies using cascade reactions and chiral catalysts to produce enantiomerically enriched products.
Asymmetric cascade reactions are powerful tools for rapidly constructing complex molecular architectures with high levels of stereocontrol from simple starting materials. These reactions combine multiple transformations into a single, uninterrupted sequence, avoiding the need to isolate intermediates. For the synthesis of chiral thiane (B73995) derivatives, organocatalytic cascade reactions are particularly prominent.
A notable strategy involves the cascade aza-Michael/Michael addition reaction. For instance, the reaction between 4-tosylaminobut-2-enoates and 3-ylideneoxindoles, catalyzed by a chiral bifunctional squaramide catalyst, can produce spiro[pyrrolidine-3,3'-oxindoles] in high yields (72–99%) and with excellent diastereoselectivity and enantioselectivity (>99:1 dr, >99% ee). beilstein-journals.org While this example produces a pyrrolidine (B122466) ring, the underlying principle of aza-Michael addition can be adapted for the synthesis of substituted thianes.
Another relevant cascade is the aza-Michael-aldol reaction. Cinchona-based primary amine catalysts have been used in the reaction of α,β-unsaturated ketones with pyrrole-based ketoacetates to afford highly functionalized chiral pyrrolizines in good yields (70–91%) and high stereocontrol (≈92% ee, >20:1 dr). beilstein-journals.org The analogous sulfa-Michael/aldol cascade, where a sulfur nucleophile initiates the sequence, represents a viable, though less documented, pathway toward functionalized chiral thiane derivatives. The key to these reactions is the ability of the organocatalyst to create a chiral environment that directs the stereochemical outcome of multiple bond-forming events.
The direct introduction of an amine group onto a pre-existing thiane scaffold or its precursor is a common synthetic strategy. The design of chiral catalysts and ligands is paramount for controlling the stereochemistry of this amination step.
Reductive amination is a widely used method. A highly stereoselective reductive amination of a 3-ketosteroid using various amines was achieved with high yields (up to 96%) and diastereomeric excess (de) of up to 95% by using a modified reducing agent, sodium acyloxyborohydride. researchgate.net A similar strategy involving a new stereoselective titanium reductive amination reaction has been used to synthesize 3-amino and polyaminosterol analogues, achieving high chemical yields of up to 95% in many cases. researchgate.netnih.gov These methods highlight how the choice of reducing agent and reaction conditions can impart high stereoselectivity in the formation of an amino group adjacent to a chiral scaffold.
Transition-metal catalysis offers another powerful avenue for asymmetric amination. The development of chiral ligands for metals like rhodium, palladium, and manganese has enabled enantioselective C-H amination and hydroamination reactions. For example, chiral P,N,N-ligands have been successfully applied in the manganese-catalyzed asymmetric hydroamination of allylic alcohols, affording chiral γ-amino alcohols in up to 93% yield with 96% ee. acs.org Similarly, the design of specific biaryl phosphane ligands has been crucial for the success of palladium-catalyzed amination reactions, providing highly active catalysts for C-N cross-coupling. aminer.org While not always applied directly to simple thianes, these catalyst systems provide a blueprint for developing enantioselective methods for this compound synthesis.
| Catalyst/Ligand Type | Reaction | Metal | Key Features |
| Chiral Squaramide | Asymmetric Cascade Aza-Michael/Michael | N/A (Organocatalyst) | Yields 72-99%; >99:1 dr, >99% ee for spiro-oxindoles. beilstein-journals.org |
| Cinchona-based Primary Amine | Asymmetric Cascade Aza-Michael-Aldol | N/A (Organocatalyst) | Yields 70-91%; >20:1 dr, ~92% ee for pyrrolizines. beilstein-journals.org |
| Chiral P,N,N-Ligands | Asymmetric Hydroamination | Manganese | Up to 93% yield and 96% ee for chiral γ-amino alcohols. acs.org |
| Biaryl Phosphanes (e.g., BINAP) | C-N Cross-Coupling/Amination | Palladium | Provides highly active and selective catalysts for amination. aminer.orgmdpi.com |
| Chiral Phosphoric Acid | Aza-Friedel-Crafts Reaction | N/A (Organocatalyst) | High yields and enantioselectivities (up to 99% ee) for constructing C-N bonds. acs.org |
Chemical Reactivity and Mechanistic Investigations of Thian 3 Amine
Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile and a weak base, enabling it to participate in a wide array of chemical reactions.
As a primary amine, Thian-3-amine is expected to act as a good nucleophile in substitution reactions. savemyexams.com The nitrogen's lone pair can attack electrophilic carbon centers, such as those in alkyl halides, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen bond. savemyexams.comyoutube.com
The initial reaction of this compound with an alkyl halide would yield a secondary amine. However, this product is also nucleophilic and can react further with the alkyl halide. chemguide.co.uk This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. savemyexams.comchemguide.co.uk To favor the formation of the mono-alkylated product (the secondary amine), a large excess of this compound can be used. savemyexams.com
Table 1: Expected Products of Nucleophilic Substitution with this compound
| Reactant | Product Type | General Structure |
|---|---|---|
| Alkyl Halide (R-X) | Secondary Amine | Thian-3-yl-NHR |
| Alkyl Halide (R-X) | Tertiary Amine | Thian-3-yl-NR₂ |
The mechanism for these reactions is typically SN2, involving the backside attack of the amine nucleophile on the alkyl halide. uomustansiriyah.edu.iq
The nitrogen atom in this compound, like in other primary amines, can be oxidized. The specific product depends on the oxidizing agent used. The oxidation of primary amines can be complex, potentially leading to a variety of products including hydroxylamines, nitroso compounds, or nitro compounds, depending on the reaction conditions. The sulfur atom in the thiane (B73995) ring is also susceptible to oxidation (see section 3.2), which can compete with or occur alongside the oxidation of the amine group.
The term "reduction" applied to a simple primary amine like this compound is not a common transformation, as the amine functionality is already in a low oxidation state. However, the concept of reductive amination is highly relevant for its synthesis. This compound can be synthesized via the reductive amination of the corresponding ketone, thian-3-one. wikipedia.orglibretexts.org
This two-step process involves the reaction of thian-3-one with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the ketone. wikipedia.orgmasterorganicchemistry.comharvard.edu
Table 2: General Scheme for Reductive Amination to Synthesize this compound
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1. Imine Formation | Thian-3-one, Ammonia (NH₃) | Thian-3-imine |
This method is a cornerstone for the synthesis of primary, secondary, and tertiary amines from carbonyl precursors. wikipedia.orgharvard.edu
The Mannich reaction is a three-component condensation that involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an acidic proton (like a ketone or another enolizable carbonyl compound). byjus.comwikipedia.orgorganic-chemistry.org As a primary amine, this compound can participate in this reaction.
The mechanism begins with the formation of an iminium ion from the reaction of this compound with the aldehyde. wikipedia.orgchemtube3d.com This electrophilic iminium ion then reacts with the enol form of the carbonyl compound to produce a β-amino-carbonyl compound, known as a Mannich base. byjus.comwikipedia.org
This reaction is a powerful tool in organic synthesis for building complex molecules containing an aminoalkyl group. nih.gov
This compound can react with carboxylic acids and their derivatives to form amides. The direct reaction with a carboxylic acid requires high temperatures to remove water and is often inefficient. wikipedia.org More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640). wikipedia.org
This compound, acting as a nucleophile, will readily attack the electrophilic carbonyl carbon of the acid chloride or anhydride, leading to the formation of a stable secondary amide. uomustansiriyah.edu.iq This reaction is a fundamental transformation in organic and medicinal chemistry for the synthesis of peptides and other amide-containing structures. nih.gov
Table 3: Common Reagents for Amide Bond Formation with this compound
| Reagent | Product |
|---|---|
| Carboxylic Acid (RCOOH) + Coupling Agent | N-(Thian-3-yl)amide |
| Acid Chloride (RCOCl) | N-(Thian-3-yl)amide |
The resulting amide has significantly different properties compared to the starting amine; for instance, the nitrogen is no longer basic due to the delocalization of its lone pair into the adjacent carbonyl group. wikipedia.org
Transformations Involving the Thiane Ring
The thiane ring is a saturated six-membered heterocycle containing a sulfur atom. Unlike strained rings such as thiiranes (three-membered) or thietanes (four-membered), the thiane ring is relatively stable and its chemistry resembles that of acyclic thioethers. youtube.commsu.edubritannica.com
The primary site of reactivity on the thiane ring is the sulfur atom, which possesses lone pairs of electrons and can act as a nucleophile or be oxidized.
Oxidation of Sulfur : The sulfur atom in the thiane ring can be readily oxidized. Treatment with mild oxidizing agents, such as hydrogen peroxide, typically affords the corresponding sulfoxide (B87167). Further oxidation with stronger agents, like peroxy acids, can lead to the sulfone. These oxidations can significantly alter the chemical and physical properties of the molecule.
Alkylation of Sulfur : As a nucleophile, the sulfur atom can attack alkyl halides in an SN2 reaction to form a sulfonium (B1226848) salt.
Ring-opening reactions of the stable six-membered thiane ring are not common under normal conditions but may occur under more drastic conditions or with specific reagents designed to cleave C-S bonds. msu.edu
Ring-Opening Reactions
The thiane ring is generally stable; however, under specific conditions, particularly involving the sulfur atom, ring-opening can be induced. Tertiary amines themselves can act as catalysts in the ring-opening of other strained rings, such as epoxides and benzoxazines. researchgate.netrsc.orgmdpi.com While direct literature on this compound-mediated ring-opening is scarce, the nucleophilic nature of the sulfur atom in the thiane ring can play a role in its own ring-opening reactions.
For instance, reactions that target the sulfur atom, such as oxidation followed by elimination or reactions with strong electrophiles, could lead to the cleavage of the C-S bonds. The presence of the amino group could influence the regioselectivity of such reactions.
In a broader context, tertiary amines are known to catalyze the ring-opening of epoxides. researchgate.netrsc.org This occurs via nucleophilic attack of the amine on the epoxide, followed by elimination, or by the amine acting as a base to activate a nucleophile.
Table 1: Representative Tertiary Amine Catalyzed Ring-Opening of Epoxides with Amines
| Epoxide | Amine | Catalyst (Tertiary Amine) | Product | Yield (%) | Reference |
| Styrene Oxide | Aniline | Triethylamine | 2-Phenyl-2-(phenylamino)ethanol | 92 | researchgate.net |
| Propylene Oxide | Cyclohexylamine | DABCO | 1-(Cyclohexylamino)propan-2-ol | 88 | researchgate.net |
| 1,2-Epoxyhexane | Piperidine (B6355638) | Triethylamine | 1-(Piperidin-1-yl)hexan-2-ol | 95 | rsc.org |
This table presents data for general tertiary amine catalysis and does not represent reactions of this compound itself.
Cyclization and Ring-Expansion Processes
The bifunctional nature of this compound derivatives allows for their participation in intramolecular cyclization and ring-expansion reactions. The amino group and the thiane ring can both be involved in these transformations.
Cyclization Reactions: Derivatives of this compound, where the amine is functionalized with a suitable reactive group, can undergo intramolecular cyclization. For example, an N-acyl derivative could be induced to cyclize onto the thiane ring, potentially involving the sulfur atom. The "tert-amino effect" describes a phenomenon where a tertiary amino group facilitates cyclization reactions at a nearby position. researchgate.net
Furthermore, cyclization can occur in reactions involving both the amine and another functional group on a reactant. For example, a three-component reaction between a cyclic amine, a formyl-quinoline, and an active methylene (B1212753) compound can lead to fused quinoline (B57606) derivatives. researchgate.net
Ring-Expansion Reactions: Ring-expansion reactions of cyclic amines are valuable transformations for accessing larger ring systems. nih.gov While specific examples involving this compound are not prevalent in the literature, general methodologies for the ring expansion of cyclic amines could be applicable. For instance, the reaction of cyclic amines with certain reagents can lead to the insertion of atoms into the ring. A notable example is the tertiary amine-catalyzed ring expansion of N-tosylaziridines using in-situ generated nitrogen ylides. rsc.org
Table 2: Examples of Ring-Expansion Reactions of Cyclic Amines
| Starting Cyclic Amine | Reagent(s) | Product Ring System | Catalyst/Conditions | Reference |
| N-Tosylaziridine | Phenacyl bromide / Tertiary Amine | Azetidine | Silica gel-water | rsc.org |
| Cyclic Allyl Amine | Palladium Catalyst | Various | Pd(0) | nih.gov |
| 3-Membered Aza Ring | 3- and 4-Membered Ring Ketones | 3-Benzazepinones | Bimetallic (Pd/Cu) | nih.gov |
This table illustrates general ring-expansion strategies for cyclic amines.
Exploration of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and designing new synthetic methodologies. This involves kinetic studies, investigation of mechanistic pathways, and the characterization of reaction intermediates.
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders and the elucidation of rate-determining steps. For reactions involving tertiary amines, kinetic profiling has been used to understand catalyst activation and reaction pathways. researchgate.net For example, in the iron-catalyzed α-C-H oxidation of tertiary amines, kinetic data supported a mechanism involving substrate binding to the catalyst. researchgate.net
Table 3: Hypothetical Kinetic Data for N-Alkylation of a Tertiary Amine
| [Tertiary Amine] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This table represents a hypothetical kinetic experiment.
Mechanistic Pathways of Functionalization Reactions
The functionalization of this compound can proceed through various mechanistic pathways depending on the reagents and conditions employed.
Nucleophilic Substitution: The amino group in this compound is nucleophilic and can readily participate in SN2 reactions with alkyl halides, leading to the formation of quaternary ammonium salts. libretexts.org Acylation with acid chlorides or anhydrides would yield amides. britannica.com
Radical Reactions: The thiane moiety can be involved in radical reactions. For instance, thianthrenium salts, which are related sulfur-containing heterocycles, can generate aryl radicals under visible light photoredox catalysis. acs.orgacs.org Similar radical generation could be envisioned for derivatives of this compound.
Metal-Catalyzed C-H Functionalization: The C-H bonds adjacent to the nitrogen atom in cyclic amines are susceptible to functionalization through various metal-catalyzed reactions. thieme-connect.com These reactions often proceed through pathways involving coordination of the amine to the metal center, followed by C-H activation.
A plausible mechanistic pathway for the functionalization of a tertiary amine involves the formation of an iminium ion intermediate, which can then be trapped by a nucleophile. youtube.com
Intermediate Characterization and Identification
The direct observation and characterization of reaction intermediates are key to confirming mechanistic proposals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for this purpose. researchgate.netrsc.org
In the study of reactions involving tertiary amines, intermediates such as iminium ions and metal-amine complexes have been proposed. mdpi.comresearchgate.net For example, in the ring-opening of benzoxazines catalyzed by tertiary amines, the formation of an iminium ion intermediate has been suggested and supported by NMR studies. mdpi.com In other systems, transient intermediates have been characterized using low-temperature NMR or trapping experiments. researchgate.net The characterization of an iron-nitrosyl intermediate in an enzymatic C-H amination reaction was achieved using a combination of UV-vis, EPR spectroscopy, and mass spectrometry. nih.gov
Table 4: Spectroscopic Signatures of Potential Intermediates in this compound Reactions
| Intermediate Type | Key Spectroscopic Feature (¹H NMR) | Key Spectroscopic Feature (¹³C NMR) | Key Spectroscopic Feature (IR) |
| Iminium Ion | Downfield shift of protons α to the nitrogen (e.g., >4.0 ppm) | Downfield shift of the iminium carbon (e.g., >160 ppm) | Strong C=N⁺ stretch (~1650-1700 cm⁻¹) |
| Quaternary Ammonium Salt | Protons on the newly added alkyl group will show characteristic signals. | Carbons of the newly added alkyl group will be visible. | N/A |
| Sulfur-Ylide | Upfield shift for the ylidic carbon proton | Upfield shift for the ylidic carbon | Characteristic S-C bond vibrations |
This table provides expected spectroscopic data for hypothetical intermediates.
Derivatives and Analogues of Thian 3 Amine
Structural Modifications at the Nitrogen Center
The lone pair of electrons on the nitrogen atom of thian-3-amine makes it a nucleophilic center, amenable to reactions with various electrophiles. This reactivity is the basis for the synthesis of a wide array of N-substituted derivatives, including secondary and tertiary amine analogues.
N-substitution of this compound can be achieved through standard synthetic methodologies for the alkylation and acylation of secondary amines. These reactions introduce a variety of functional groups to the nitrogen atom, thereby modifying the physicochemical properties of the parent molecule.
One common method for N-alkylation involves the reaction of the amine with an alkyl halide. In this nucleophilic substitution reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine. To prevent over-alkylation to a quaternary ammonium (B1175870) salt, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. chemistrystudent.com Reductive amination offers an alternative route, where the amine is reacted with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the tertiary amine. youtube.comquora.com
N-acylation is another important transformation, typically accomplished by reacting the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base. youtube.com This reaction results in the formation of an amide. The amide functionality can be subsequently reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to afford the corresponding tertiary amine. youtube.com These reactions are summarized in the table below.
| Reaction Type | Reagents | Product Type | General Scheme |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | This compound + R-X → N-Alkyl-thian-3-amine |
| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Tertiary Amine | This compound + RCHO/R₂CO → [Imine/Enamine] → N-Alkyl-thian-3-amine |
| N-Acylation | Acyl Chloride (RCOCl) | Amide | This compound + RCOCl → N-Acyl-thian-3-amine |
| Amide Reduction | LiAlH₄ | Tertiary Amine | N-Acyl-thian-3-amine + LiAlH₄ → N-Alkyl-thian-3-amine |
This table presents generalized reaction pathways for the N-substitution of this compound based on standard amine chemistry.
The synthesis of secondary and tertiary amine analogues of this compound is a direct extension of the N-substitution reactions described previously. By carefully selecting the alkylating or acylating agents, a diverse library of derivatives can be prepared. For instance, the reaction of this compound with different alkyl halides or through reductive amination with various aldehydes and ketones can produce a wide range of tertiary amines. chemistrystudent.comyoutube.comquora.comorganic-chemistry.org
Moreover, more complex tertiary amines can be synthesized through multi-step sequences. For example, an initial acylation to form an amide, followed by reduction, provides an alternative route to N-alkylation. youtube.com The choice of synthetic route may depend on the availability of starting materials and the desired final structure. The formation of tertiary amines is a critical functional group transformation in the synthesis of many biologically active molecules. researchgate.net
The conversion of a tertiary amine back to a secondary amine can also be achieved through specific dealkylation reactions, for example, by reacting a tertiary amine N-oxide with an alkali metal in liquid ammonia (B1221849). google.com This allows for the modification of the this compound nitrogen and subsequent removal of a protecting or directing group.
Ring-Fused and Polycyclic Systems Incorporating this compound
The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. Through cyclization reactions involving the amine functionality and other reactive sites, a variety of fused and polycyclic structures can be accessed.
Thiadiazines are six-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. One common method for the synthesis of tetrahydro-1,3,5-thiadiazine-2-thiones involves a one-pot reaction of a primary amine with carbon disulfide and formaldehyde (B43269) in a basic medium. nih.gov In this context, this compound can act as the primary amine component. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate from the amine and carbon disulfide, which then reacts with formaldehyde to close the thiadiazine ring. The general reaction is as follows:
R-NH₂ + CS₂ + 2CH₂O → Tetrahydro-1,3,5-thiadiazine-2-thione derivative
By using this compound as the starting amine (R-NH₂), a novel thiadiazine derivative fused to the thiane (B73995) ring system could potentially be synthesized.
Thietanes are four-membered sulfur-containing heterocycles. wikipedia.orgthieme-connect.de Their synthesis often involves intramolecular cyclization of 3-halothiols or the reaction of 1,3-dihalides with a sulfide (B99878) source. nih.govbeilstein-journals.org The synthesis of a new thietane (B1214591) ring directly from a thiane derivative like this compound is not a straightforward or commonly reported transformation. However, this compound could be envisioned as a starting material for creating a precursor for thietane synthesis. For example, ring-opening of the thiane ring followed by functional group manipulation and subsequent cyclization could potentially lead to a thietane-containing structure. Another approach could involve photochemical [2+2] cycloadditions, although this is more common for the synthesis of thietanes from thioketones and alkenes. nih.govresearchgate.net
The this compound nucleus can also be incorporated into other fused heterocyclic systems such as thienoquinolines and thiadiazoles.
Thienoquinolines: The synthesis of thienoquinolines often involves the cyclization of substituted anilines with thiophene (B33073) derivatives. researchgate.netresearchgate.net While this compound is an aliphatic amine, its cyclic nature allows it to be considered as a saturated analogue of a substituted aniline. It could potentially undergo condensation and cyclization reactions with appropriate reagents to form fused systems where the thiane ring is annulated to a quinoline-like structure. For example, the reaction of a cyclic amine with a suitable ketone or aldehyde under acidic conditions can lead to the formation of a fused quinoline (B57606) system through a modified Friedländer annulation.
Thiadiazoles: 1,3,4-Thiadiazoles are commonly synthesized by the cyclodehydration of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative. encyclopedia.puborganic-chemistry.orgnih.govisres.orgnih.govmdpi.comnih.gov A thiosemicarbazide derivative of this compound could be prepared by reacting it with thiophosgene (B130339) to form an isothiocyanate, followed by reaction with hydrazine. This thian-3-yl-thiosemicarbazide could then be reacted with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a range of 2-(thian-3-yl-amino)-5-substituted-1,3,4-thiadiazoles. nih.gov
Another approach to fused heterocycles is the "tert-amino effect," where an ortho-substituted N,N-dialkylaniline undergoes cyclization. nih.govresearchgate.net A suitably substituted N-alkylated this compound could potentially undergo analogous intramolecular cyclization reactions to form novel fused heterocyclic systems.
Influence of Substituents on Chemical Reactivity and Synthetic Outcomes
The reactivity of the amino group in this compound derivatives is a key determinant in their synthetic utility. This reactivity is primarily influenced by the interplay of electronic and steric effects imparted by various substituents.
Electronic Effects:
The nucleophilicity of the nitrogen atom in this compound is directly modulated by the electronic properties of substituents on the thiane ring and the nitrogen atom itself. msu.edumasterorganicchemistry.com Electron-donating groups (EDGs) increase the electron density on the nitrogen, thereby enhancing its nucleophilicity and basicity. msu.edu Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced nucleophilicity. masterorganicchemistry.com
For instance, in N-acylation reactions, a common transformation for amines, the presence of an electron-donating alkyl group on the nitrogen atom (forming a secondary amine) generally leads to a higher reaction rate compared to the parent primary amine. researchgate.net This is attributed to the positive inductive effect of the alkyl group. However, if an aryl group is attached to the nitrogen (forming an N-aryl this compound), the nucleophilicity is typically reduced due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. msu.edu
Substituents on the thiane ring can also exert a significant electronic influence. For example, an electron-withdrawing group at the C4 position can decrease the basicity and nucleophilicity of the 3-amino group through inductive effects.
Steric Hindrance:
Steric hindrance plays a crucial role in moderating the reactivity of this compound derivatives, particularly in reactions involving nucleophilic attack by the amino group. osti.govresearchgate.net Bulky substituents on the nitrogen atom or on the adjacent C2 and C4 positions of the thiane ring can impede the approach of electrophiles, thereby slowing down reaction rates. nih.gov
This effect is evident in alkylation reactions. While primary and secondary amines can be readily alkylated, the introduction of bulky alkyl groups on the nitrogen can significantly hinder further alkylation, sometimes preventing the formation of quaternary ammonium salts. msu.edu Similarly, in acylation reactions, severe steric hindrance around the nitrogen atom can necessitate harsher reaction conditions or the use of more reactive acylating agents to achieve desired conversions. acs.org
The interplay between electronic and steric effects can be complex. For example, while a tertiary amine is electronically more nucleophilic than a secondary amine due to the inductive effect of the additional alkyl group, it is also more sterically hindered. msu.edu This can lead to a situation where the secondary amine is a more effective nucleophile in practice. msu.edu
Influence on Synthetic Outcomes:
The nature of substituents not only affects reaction rates but also dictates the outcome of synthetic transformations, influencing product distribution and selectivity.
In the synthesis of substituted thiazinanes, which are six-membered heterocyclic rings containing both sulfur and nitrogen, the substituents on the starting materials guide the cyclization process. For instance, the reaction of 3-aryl-amino-1-ferrocenylpropan-1-ols with phenyl isothiocyanate in an acidic medium leads to the formation of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines. nih.gov The aryl substituent on the amino group influences the nucleophilicity of the nitrogen and the stability of the intermediate thiourea (B124793) derivatives, which in turn affects the efficiency of the cyclization. nih.gov
Ring-opening reactions of thiane derivatives can also be influenced by substituents. The stability of the thiane ring can be affected by the electronic nature of attached groups, potentially making the ring more susceptible to cleavage under certain conditions.
The following table summarizes the general influence of different types of substituents on the reactivity of this compound derivatives:
| Substituent Type on Nitrogen | Electronic Effect | Steric Effect | Impact on Nucleophilicity | Typical Synthetic Outcome |
| Alkyl (e.g., -CH₃, -C₂H₅) | Electron-donating (Inductive) | Moderate | Increased | Favors N-alkylation and N-acylation. msu.eduresearchgate.net |
| Aryl (e.g., -C₆H₅) | Electron-withdrawing (Resonance) | Moderate to High | Decreased | May require more forcing conditions for N-acylation. msu.edu |
| Acyl (e.g., -COCH₃) | Electron-withdrawing (Resonance) | Moderate | Significantly Decreased | Product amides are less nucleophilic than starting amines. |
| Bulky Alkyl (e.g., -C(CH₃)₃) | Electron-donating (Inductive) | High | Decreased (due to sterics) | Can hinder further reactions at the nitrogen center. osti.gov |
Similarly, substituents on the thiane ring can impact reactivity as illustrated in the table below:
| Substituent Position | Substituent Type | Electronic/Steric Effect | Impact on Amine Reactivity | Potential Synthetic Consequence |
| C2 / C6 | Bulky Alkyl | Steric Hindrance | May hinder approach to N at C3. | Slower reaction rates for N-functionalization. |
| C4 | Electron-withdrawing | Inductive Effect | Decreased nucleophilicity of N at C3. | Reduced reactivity in nucleophilic reactions. |
| C4 | Electron-donating | Inductive Effect | Increased nucleophilicity of N at C3. | Enhanced reactivity in nucleophilic reactions. |
| C5 | Any | Minimal direct effect | Little impact on N at C3 reactivity. | Generally does not significantly alter the reactivity profile. |
Role of Thian 3 Amine in Advanced Organic Synthesis and Materials Chemistry
Thian-3-amine as a Versatile Synthetic Building Block
The dual functionality of this compound, possessing both a nucleophilic secondary amine and a flexible heterocyclic scaffold, renders it an invaluable starting material for the synthesis of diverse and complex molecular architectures.
Precursor for Complex Organic Molecules
This compound serves as a key intermediate in the synthesis of more intricate molecules, finding applications in various domains of chemistry. The reactivity of its amine group allows for a variety of transformations, including N-alkylation and acylation-reduction sequences, to produce a range of derivatives. For instance, it can be readily acylated with agents like pentanoyl chloride to form an amide, which can then be reduced using reagents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding tertiary amine.
A notable example of a complex molecule synthesized from a thian-3-yl scaffold is the herbicide Profoxydim. researchgate.net This compound, chemically known as ((1EZ)-N-[(2RS)-2-(4-chlorophenoxy)propoxy]butanimidoyl)-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one, demonstrates the integration of the thian-3-yl moiety into a sophisticated, biologically active molecule. researchgate.net The synthesis of such complex structures underscores the importance of this compound as a fundamental building block.
Furthermore, derivatives of this compound are utilized in the creation of various heterocyclic scaffolds. For example, N-(3-fluoro-2-methylphenyl)this compound is synthesized from 3-fluoro-2-methylaniline (B146951) and thian-3-one through reductive amination, showcasing the role of this compound derivatives as precursors to more complex heterocyclic systems.
Role in Construction of Chiral Scaffolds
The development of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound and its derivatives play a crucial role in the construction of chiral scaffolds. While this compound itself is achiral, it can be used in the synthesis of chiral molecules through various stereoselective reactions.
Research has demonstrated that nickel(II)-catalyzed cascade reactions can be employed to produce chiral thiane (B73995) derivatives with high stereoselectivity, achieving up to 92% enantiomeric excess (ee). These methods highlight the potential of the thiane skeleton, and by extension this compound, in asymmetric synthesis. The resulting chiral 3-amino-tetrahydrothiophenes are valuable intermediates for the synthesis of enantiomerically pure compounds.
Moreover, patents have described the use of this compound in the synthesis of substituted aminotetrahydrothiopyrans, which are utilized as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes. google.com The synthesis often involves reductive amination of a ketone intermediate with an amine, leading to a mixture of diastereomeric amines that can be separated to yield pure chiral diastereomers. google.com This underscores the utility of the this compound scaffold in generating stereochemically defined pharmaceutical agents. The ability to achieve enantiomeric purity through methods like chiral resolution is a critical aspect of its application in this area. vulcanchem.com
Applications in Non-Biological Materials Science
Beyond its role in the synthesis of biologically active molecules, this compound and its derivatives are finding increasing application in the field of materials science, contributing to the development of new polymers, catalysts, and functional materials.
Component in Polymer Synthesis (e.g., Polyurethanes where amines are catalysts)
While specific studies detailing the use of this compound as a direct catalyst in polyurethane synthesis are not widely documented, the amine functionality is known to be a key component in such polymerization reactions. Tertiary amines are commonly used as catalysts in the formation of polyurethanes, promoting the reaction between isocyanates and polyols. The amine group in this compound derivatives allows them to potentially act as catalysts or as reactive monomers in the synthesis of various polymers. For instance, N-(4-fluorophenyl)this compound has been noted for its utility in the production of polymers.
The thiane scaffold itself has been incorporated into advanced materials. For example, derivatives such as 4-pentylthianium have been used to create liquid crystalline materials, demonstrating that the thiane ring can be a constituent of functional materials with specific physical properties. This suggests a potential for this compound derivatives to be integrated into polymer backbones to impart unique thermal or optical properties.
Ligand Design in Catalysis (General Chemical Ligands)
The amine functionality in this compound allows it to act as a ligand for metal catalysts. The nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. While extensive research specifically on this compound as a ligand is limited, the principle is well-established for amine-containing compounds.
Derivatives of this compound can be designed to create bidentate or multidentate ligands by introducing other coordinating groups. The sulfur atom within the thiane ring could also potentially participate in metal coordination, although this is less common for saturated thioethers compared to thiophenes or thiols. The development of new amine derivatives is an active area of research for creating more environmentally friendly and efficient catalytic systems. For example, transition metal-catalyzed N-alkylation reactions, which can be used to synthesize derivatives of this compound, often employ ruthenium or cobalt complexes with amine-containing ligands.
Theoretical Studies on Chemical Interactions with Surfaces (e.g., Corrosion Inhibition)
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in understanding the interactions of molecules with metal surfaces, a key aspect of corrosion inhibition. mdpi.comnih.gov Organic compounds containing heteroatoms such as sulfur and nitrogen are known to be effective corrosion inhibitors due to the presence of lone pair electrons that can interact with the d-orbitals of metals. mdpi.comdergipark.org.tr
The adsorption of such inhibitors on a metal surface forms a protective film that hinders the corrosion process. mdpi.com For molecules like this compound, both the nitrogen and sulfur atoms can act as active centers for adsorption on a metal surface. researchgate.net DFT and molecular dynamics simulations are powerful tools to elucidate the adsorption mechanism and the orientation of the inhibitor molecule on the surface. researchgate.net Studies on aliphatic amines have shown that their effectiveness as corrosion inhibitors is related to their molecular structure, with tertiary amines often exhibiting higher efficiency. nih.gov The presence of the sulfur atom in the thiane ring is expected to further enhance the adsorption and, consequently, the corrosion inhibition properties of this compound derivatives.
Q & A
Q. What are the common synthetic routes for Thian-3-amine, and how can researchers validate their purity and structural integrity?
this compound, a sulfur-containing heterocyclic amine, is typically synthesized via cyclization reactions involving thiophene derivatives. A standard method involves reacting 3-aminothiophene precursors with appropriate reagents under controlled conditions (e.g., acid catalysis or metal-mediated coupling). To validate purity, researchers should employ a combination of HPLC-UV (for quantifying impurities) and NMR spectroscopy (to confirm structural features like the thiophene ring and amine group). For trace-level impurities, LC-MS/MS with a sensitivity limit of ≤1 ppm is recommended, aligning with regulatory guidelines for amine-containing compounds .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?
Key techniques include:
- FT-IR : To identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-S vibrations at 600–700 cm⁻¹).
- 1H/13C NMR : For resolving substituent positions on the thiophene ring (e.g., coupling patterns in aromatic regions).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formulas.
- Reverse-phase HPLC : For assessing stability under varying pH and temperature conditions. Method validation should include specificity, linearity (R² > 0.995), and recovery rates (90–110%) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity). A robust approach includes:
- Standardized Assay Protocols : Use the same cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1%).
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Meta-Analysis : Apply the Cochrane systematic review framework to aggregate data from multiple studies, assessing bias via funnel plots and statistical heterogeneity (I² statistic) .
Q. What methodologies are recommended for optimizing the synthetic yield of this compound while minimizing genotoxic impurities?
Yield optimization requires a Design of Experiments (DoE) approach, varying parameters like temperature, catalyst loading, and reaction time. For impurity control:
- Risk Assessment : Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) influencing nitrosamine formation.
- Analytical Control : Implement GC-MS with a limit of quantification (LOQ) ≤0.03 ppm for nitrosamines, as per EMA guidelines .
- In Silico Tools : Predict impurity pathways using software like Zeneth (Lhasa Limited) to preemptively address side reactions.
Q. How should researchers address discrepancies in computational vs. experimental data for this compound’s physicochemical properties?
Discrepancies (e.g., logP or pKa values) may stem from force field limitations in simulations. Mitigation strategies include:
- Multi-Method Validation : Compare results from DFT calculations (e.g., B3LYP/6-31G*) with experimental measurements (e.g., shake-flask logP).
- Sensitivity Analysis : Vary computational parameters (solvation models, basis sets) to identify error sources.
- Collaborative Reproducibility : Share raw data via platforms like PubChem or ChemRxiv to enable cross-validation .
Table: Comparison of Analytical Methods for this compound Impurity Profiling
| Technique | Sensitivity (LOQ) | Applicability | Limitations |
|---|---|---|---|
| LC-MS/MS | 0.01 ppm | Trace nitrosamines, genotoxins | High instrumentation cost |
| GC-FID | 0.1 ppm | Volatile impurities | Limited to thermally stable analytes |
| NMR (1H) | 1% w/w | Structural confirmation | Low sensitivity for trace impurities |
Key Considerations for Advanced Studies
- Data Contradiction Analysis : Apply dialectical frameworks to distinguish principal vs. secondary contradictions (e.g., assay variability vs. compound instability) .
- Systematic Literature Reviews : Use PubMed and Web of Science for comprehensive retrieval, avoiding over-reliance on Google Scholar due to its low reproducibility in evidence synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
